molecular formula C14H23N3O5S2 B2927519 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-19-4

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Katalognummer B2927519
CAS-Nummer: 897622-19-4
Molekulargewicht: 377.47
InChI-Schlüssel: AIEGEDNGYOKFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” include a molecular weight of 299.39 . It is a powder that should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Sulfomethylation of Macrocycles

A foundational study by van Westrenen and Sherry (1992) demonstrated the sulfomethylation of piperazine and polyazamacrocycles, paving the way for the development of mixed-side-chain macrocyclic chelates. This process, which involves the introduction of methanesulfonate groups into these structures, is significantly influenced by pH levels. Such advancements in sulfomethylation techniques have broad implications for creating mono- and diacetate, phosphonate, and phosphinate derivatives, showcasing the versatility of sulfonate groups in synthetic chemistry (J van Westrenen & A D Sherry, 1992).

Radiosynthesis for Serotonin Receptors

The compound's derivative, [(18)F]FCWAY, has been utilized in developing a serotonin 5-HT(1A) receptor ligand for clinical human studies. Vuong et al. (2007) have innovated an automated one-step radiosynthesis process, improving chemical purity and yield. This advancement is crucial for producing radiopharmaceuticals with high specificity and minimal impurities, enhancing the study of neurological conditions through imaging techniques (B. Vuong et al., 2007).

Derivatization Reagent for Liquid Chromatography

Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography. This reagent, designed for enhanced sensitivity and the removal of excess reagent post-analysis, reflects the compound's role in improving chromatographic analyses of analytes. Such innovations contribute to more accurate and sensitive detection methods in chemical analysis (Hsin‐Lung Wu et al., 1997).

Development of Self-Assembling Structures

Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate interacting with t-butylphosphonic acid illustrates the compound's potential in forming three-dimensional self-assemblies. These structures, derived from sulfonate-phosphonate ligands, exhibit unique binding modes and supramolecular assembly, indicating their application in materials science and nanotechnology (R. Shankar et al., 2011).

Antagonists for Receptor Studies

Further, its derivatives have been explored as antagonists for various receptors, highlighting their application in developing potential therapeutic agents. For instance, the preparation of piperazine derivatives as 5-HT7 receptor antagonists showcases the chemical's role in pharmacological research aimed at understanding and potentially treating conditions related to serotonin receptor dysregulation (Juhee Yoon et al., 2008).

Zukünftige Richtungen

Piperazine derivatives have shown potential in the treatment of Alzheimer’s disease . They have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission . Future research could focus on further exploring the therapeutic potential of these compounds, including “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide”.

Eigenschaften

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S2/c1-22-14-5-3-13(4-6-14)16-8-10-17(11-9-16)24(20,21)12-7-15-23(2,18)19/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGEDNGYOKFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.